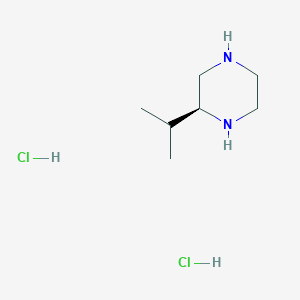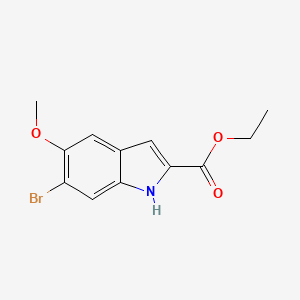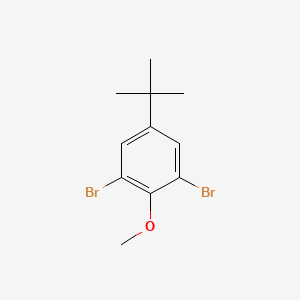
2,6-Dibromo-4-tert-butylanisole
Descripción general
Descripción
“2,6-Dibromo-4-tert-butylanisole” is an organic compound . It is also known as "4-Bromo-2,6-di-tert-butylanisole" . It appears as a yellow to orange to brown liquid or low melting solid .
Molecular Structure Analysis
The molecular formula of “2,6-Dibromo-4-tert-butylanisole” is C11H14Br2O. This means it contains 11 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Solubilized Form of Lawesson's Reagent
Foreman, Slawin, and Woollins (1999) described the reaction of 2-tert-Butylanisole with P4S10 to produce a solubilized form of Lawesson's Reagent, which was characterized by X-ray crystallography. This derivative shows improved yields in thionation reactions compared to Lawesson's Reagent, particularly at room temperature (Foreman, Slawin, & Woollins, 1999).
Catalysis in tert-Butylation
Shimada (1976) investigated the tert-butylation of aromatic hydrocarbons using a catalyst composed of AlCl3 and tert-butylanisole. This method demonstrated high substrate selectivity without isomerization or transalkylation, contributing to the field of organic synthesis (Shimada, 1976).
Synthesis of Anti-Inflammatory Compounds
Isomura et al. (1984) synthesized 2,6-di-tert-butylphenols with azoles, showing significant anti-arthritic activity in animal models. These compounds, particularly one derivative, displayed promising potential as anti-arthritic agents, indicating therapeutic applications in pharmacology (Isomura et al., 1984).
Environmental and Human Exposure Studies
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol. This research provides insights into the environmental impact and potential health risks associated with these compounds (Liu & Mabury, 2020).
Electrochemical Oxidation Studies
Zabik et al. (2016) studied the electrochemical oxidation of tert-butylated phenols, including 2,6-di-tert-butyl-4-methylphenol, in an aprotic environment. Their research highlighted the influence of steric hindrance and phenoxyl radical stability in the electrochemical oxidation process, which is relevant for understanding the chemical properties of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).
Synthesis of Monocyclic Diketopiperazine Derivatives
Dawidowski and Turło (2013) synthesized a series of 2,6-diketopiperazine derivatives using a multicomponent Ugi reaction, which showed anticonvulsant activity in animal models. This study contributes to medicinal chemistry, particularly in the development of novel pharmaceutical compounds (Dawidowski & Turło, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXVHYIQLWLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-tert-butylanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



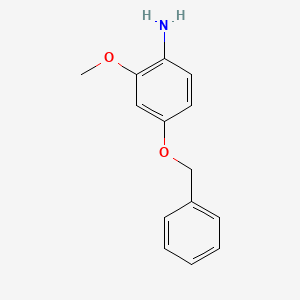

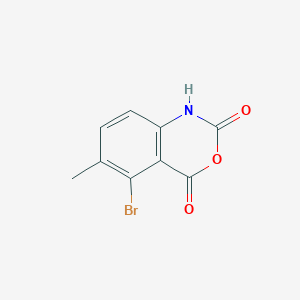
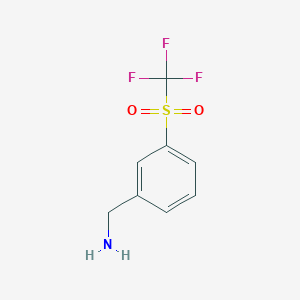


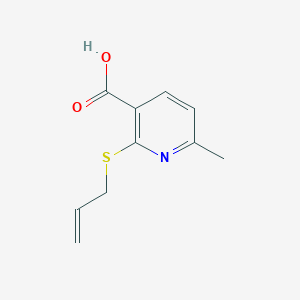
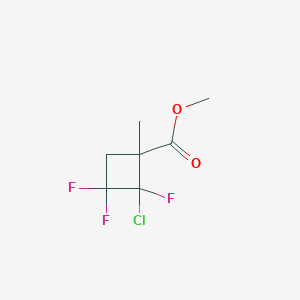
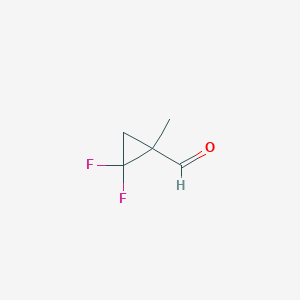
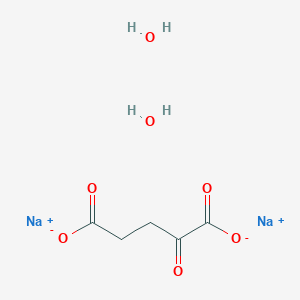
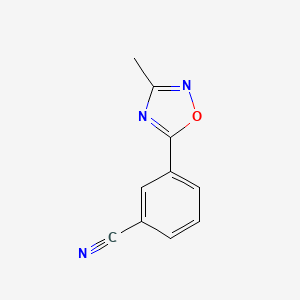
![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)
